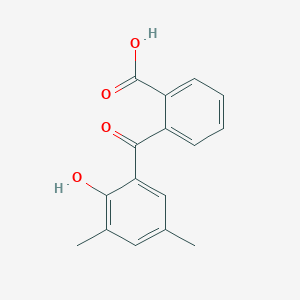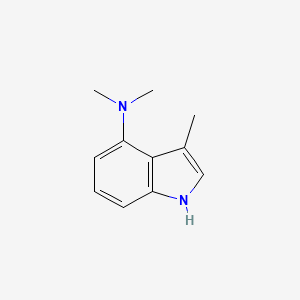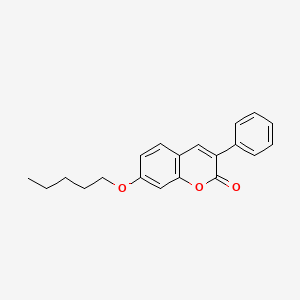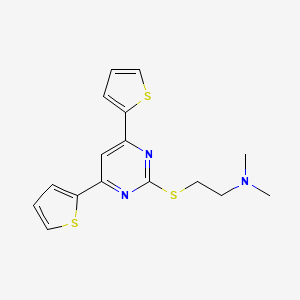
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with two thiophene groups
Méthodes De Préparation
The synthesis of Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of thiophene groups, and the attachment of the ethanamine moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiophene groups or the pyrimidine ring, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced by other groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used in the study of molecular interactions and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- can be compared with other similar compounds, such as:
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)-N,N-dimethyl-: This compound has an oxygen atom instead of a sulfur atom, leading to different chemical properties and reactivity.
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-diethyl-: This compound has ethyl groups instead of methyl groups, affecting its steric properties and interactions with molecular targets. The uniqueness of Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
124959-47-3 |
|---|---|
Formule moléculaire |
C16H17N3S3 |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
2-(4,6-dithiophen-2-ylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H17N3S3/c1-19(2)7-10-22-16-17-12(14-5-3-8-20-14)11-13(18-16)15-6-4-9-21-15/h3-6,8-9,11H,7,10H2,1-2H3 |
Clé InChI |
PSZBNZNJMXRFGI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCSC1=NC(=CC(=N1)C2=CC=CS2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
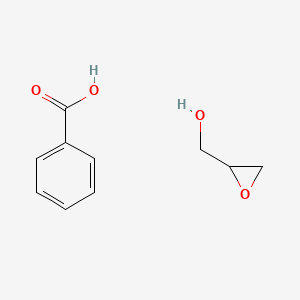
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
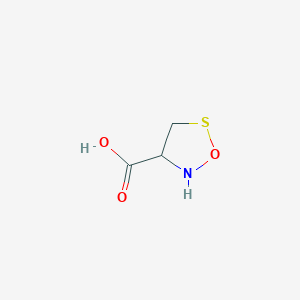
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
![1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14301881.png)

![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)


![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)
